Cas no 2172442-71-4 (2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid)

2-Cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopropyl group and a sterically hindered 2,2-dimethylpropanamidooxy moiety, which enhance stability and control reactivity during solid-phase peptide assembly. The Fmoc-protecting group ensures orthogonal deprotection under mild basic conditions, facilitating sequential peptide elongation. This compound is particularly useful in synthesizing constrained peptides or modifying backbone conformations due to its rigid cyclopropyl spacer. Its high purity and well-defined reactivity profile make it a reliable choice for researchers developing complex peptide architectures or studying structure-activity relationships.
2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid structure
2172442-71-4 structure
商品名:2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid
CAS番号:2172442-71-4
MF:C25H28N2O6
メガワット:452.499627113342
CID:6062719
PubChem ID:165563490

2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid
    • EN300-1546744
    • 2-cyclopropyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]oxy}acetic acid
    • 2172442-71-4
    • インチ: 1S/C25H28N2O6/c1-25(2,23(30)27-33-21(22(28)29)15-11-12-15)14-26-24(31)32-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)(H,27,30)(H,28,29)
    • InChIKey: WTNFCLIYZGREDJ-UHFFFAOYSA-N
    • ほほえんだ: O(C(C(=O)O)C1CC1)NC(C(C)(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 452.19473662g/mol
  • どういたいしつりょう: 452.19473662g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 10
  • 複雑さ: 714
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 114Ų

2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1546744-0.1g
2-cyclopropyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]oxy}acetic acid
2172442-71-4
0.1g
$2963.0 2023-06-05
Enamine
EN300-1546744-10.0g
2-cyclopropyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]oxy}acetic acid
2172442-71-4
10g
$14487.0 2023-06-05
Enamine
EN300-1546744-500mg
2-cyclopropyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]oxy}acetic acid
2172442-71-4
500mg
$3233.0 2023-09-25
Enamine
EN300-1546744-50mg
2-cyclopropyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]oxy}acetic acid
2172442-71-4
50mg
$2829.0 2023-09-25
Enamine
EN300-1546744-2500mg
2-cyclopropyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]oxy}acetic acid
2172442-71-4
2500mg
$6602.0 2023-09-25
Enamine
EN300-1546744-10000mg
2-cyclopropyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]oxy}acetic acid
2172442-71-4
10000mg
$14487.0 2023-09-25
Enamine
EN300-1546744-0.05g
2-cyclopropyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]oxy}acetic acid
2172442-71-4
0.05g
$2829.0 2023-06-05
Enamine
EN300-1546744-5.0g
2-cyclopropyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]oxy}acetic acid
2172442-71-4
5g
$9769.0 2023-06-05
Enamine
EN300-1546744-2.5g
2-cyclopropyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]oxy}acetic acid
2172442-71-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1546744-1.0g
2-cyclopropyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]oxy}acetic acid
2172442-71-4
1g
$3368.0 2023-06-05

2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid 関連文献

2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acidに関する追加情報

Introduction to 2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid (CAS No. 2172442-71-4)

2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid, identified by its CAS number 2172442-71-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclopropyl group, an amino acid derivative, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups imparts unique chemical and biological properties, making it a valuable candidate for further exploration in medicinal chemistry.

The structural composition of 2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid is meticulously designed to facilitate its role as a building block in the synthesis of more complex pharmacological agents. The cyclopropyl moiety, known for its stability and rigidity, contributes to the overall conformational stability of the molecule. This feature is particularly advantageous in drug design, where maintaining structural integrity is crucial for optimal biological activity.

The amide linkage in the compound's structure is another critical feature. Amides are widely recognized for their role in biological systems and are frequently incorporated into bioactive molecules due to their ability to enhance solubility and metabolic stability. In this context, the amide group in 2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid serves as a versatile intermediate for further functionalization, allowing chemists to tailor the molecule's properties for specific therapeutic applications.

The Fmoc protecting group is particularly noteworthy, as it is commonly used in peptide synthesis to shield amino groups during coupling reactions. The presence of this group in CAS No. 2172442-71-4 suggests potential applications in the synthesis of peptidomimetics or other protein-targeting agents. The fluorenylmethoxycarbonyl moiety not only provides stability but also enhances the compound's compatibility with various synthetic protocols used in pharmaceutical manufacturing.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with greater accuracy. Studies have indicated that compounds with similar structural motifs to CAS No. 2172442-71-4 exhibit promising interactions with biological targets such as enzymes and receptors. These interactions are often mediated by the compound's ability to fit into specific binding pockets within the target molecule, a phenomenon known as "lock-and-key" binding.

The cyclopropyl group, in particular, has been shown to enhance binding affinity by stabilizing the transition state of enzyme-substrate interactions. This property makes CAS No. 2172442-71-4 an attractive candidate for developing inhibitors targeting enzymes involved in critical metabolic pathways. Such inhibitors could potentially be used in the treatment of various diseases, including metabolic disorders and cancer.

Furthermore, the amide linkage and Fmoc protecting group provide opportunities for further derivatization, allowing researchers to explore a wide range of analogs with tailored properties. For instance, modifications to the side chains of the amino acid derivative could lead to enhanced solubility or improved pharmacokinetic profiles. Similarly, removal or modification of the Fmoc group could unlock new synthetic pathways for constructing more complex molecules.

The fluorenylmethoxycarbonyl moiety also offers advantages in terms of analytical detection. Fluorene derivatives are known for their strong fluorescence properties, which can be exploited for high-throughput screening (HTS) applications. This allows researchers to rapidly assess the biological activity of large libraries of compounds, including derivatives of CAS No. 2172442-71-4, thereby accelerating the drug discovery process.

In conclusion, CAS No. 2172442-71-4, or 2-cyclopropyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidooxy}acetic acid, represents a fascinating example of how structural complexity can be leveraged to develop novel pharmacological agents. Its unique combination of functional groups makes it a versatile intermediate for further chemical manipulation, while its predicted biological activity suggests potential therapeutic applications across multiple disease areas. As research continues to uncover new ways to exploit its structural features, this compound is poised to play an important role in future drug development efforts.

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